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molecular formula C5H3BrClN B1266251 2-Bromo-6-chloropyridine CAS No. 5140-72-7

2-Bromo-6-chloropyridine

Cat. No. B1266251
M. Wt: 192.44 g/mol
InChI Key: JWTZSVLLPKTZJP-UHFFFAOYSA-N
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Patent
US09056865B2

Procedure details

An oven-dried flask under N2 was charged with TMS-CH2Li (2.57 mmol, 1M in pentane) and cooled to 0° C. Then a solution of the 2-iodo-3,5-dimethylpyridine (300 mg, 1.29 mmol) in heptane (4.3 mL) was added dropwise, and the resulting mixture was stirred at 0° C. for 1 h. The solution was cooled to −78° C., and 2 mL THF was added. A solution of ZnBr2 (435 mg, 1.53 mmol) in THF (4.3 mL, cooled to 0° C.) was added dropwise. The resulting mixture was stirred vigorously at −78° C. for 30 min, then warmed to 0° C. for 1 h. Solid 2-bromo-6-chloropyridine (371 mg, 1.93 mmol) and Pd(PPh3)4 (74 mg, 5 mol %) were added. The reaction flask was evacuated and back-filled with N2 (3×) then heated to 65° C. After 20 h, the reaction was removed from heat and quenched with saturated aqueous ammonium chloride. The biphasic mixture was transferred to a separation funnel and extracted with EtOAc (3×). The combined organics were washed with 1M Na2S2O3, saturated aqueous sodium bicarbonate, water, and brine, then dried over MgSO4, filtered, and concentrated to get crude product. Purified on Biotage 40S column, eluting with 0-20% EtOAc/heptane to afford 166 mg (59%) of the title compound as an orange oil. LCMS and NMR showed desired product >95% pure. m/z (APCI+) for C12H11N2Cl=219.00 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.36 (s, 1 H) 7.95-8.01 (m, 1 H) 7.88-7.94 (m, 1 H) 7.58 (s, 1 H) 7.53 (d, J=7.83 Hz, 1 H) 2.47 (s, 3 H) 2.33 (s, 3 H).
Quantity
2.57 mmol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
solvent
Reaction Step Two
Quantity
371 mg
Type
reactant
Reaction Step Three
Quantity
74 mg
Type
catalyst
Reaction Step Three
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Four
Name
Quantity
435 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
[Si](C[Li])(C)(C)C.I[C:8]1[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[CH:10][N:9]=1.Br[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[N:18]=1>CCCCCCC.C1COCC1.[Zn+2].[Br-].[Br-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:23][C:19]1[N:18]=[C:17]([C:8]2[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[CH:10][N:9]=2)[CH:22]=[CH:21][CH:20]=1 |f:5.6.7,^1:42,44,63,82|

Inputs

Step One
Name
Quantity
2.57 mmol
Type
reactant
Smiles
[Si](C)(C)(C)C[Li]
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
IC1=NC=C(C=C1C)C
Name
Quantity
4.3 mL
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
371 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)Cl
Name
Quantity
74 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
4.3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
435 mg
Type
catalyst
Smiles
[Zn+2].[Br-].[Br-]
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −78° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred vigorously at −78° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction flask was evacuated
ADDITION
Type
ADDITION
Details
back-filled with N2 (3×)
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 65° C
WAIT
Type
WAIT
Details
After 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the reaction was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The biphasic mixture was transferred to a separation funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organics were washed with 1M Na2S2O3, saturated aqueous sodium bicarbonate, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get crude product
CUSTOM
Type
CUSTOM
Details
Purified on Biotage 40S column
WASH
Type
WASH
Details
eluting with 0-20% EtOAc/heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=CC(=N1)C1=NC=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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